Cas no 2224370-82-3 (6-Chloro-n-[3-hydroxy-2-(1h-pyrazol-1-yl)cyclobutyl]-5-methylpyridine-3-sulfonamide)

6-Chloro-N-[3-hydroxy-2-(1H-pyrazol-1-yl)cyclobutyl]-5-methylpyridine-3-sulfonamide is a specialized sulfonamide derivative featuring a pyrazole-substituted cyclobutyl ring and a chlorinated pyridine core. This compound exhibits potential as an intermediate or active moiety in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators due to its structurally diverse pharmacophores. The presence of both sulfonamide and hydroxyl groups enhances its binding affinity and solubility, while the pyrazole and pyridine rings contribute to its steric and electronic properties. Its unique scaffold makes it valuable for structure-activity relationship studies in drug discovery, particularly targeting proteins or pathways where rigid, heterocyclic frameworks are advantageous.
6-Chloro-n-[3-hydroxy-2-(1h-pyrazol-1-yl)cyclobutyl]-5-methylpyridine-3-sulfonamide structure
2224370-82-3 structure
Product Name:6-Chloro-n-[3-hydroxy-2-(1h-pyrazol-1-yl)cyclobutyl]-5-methylpyridine-3-sulfonamide
CAS No:2224370-82-3
MF:C13H15ClN4O3S
MW:342.801200151443
CID:5410816
PubChem ID:132394068
Update Time:2025-11-01

6-Chloro-n-[3-hydroxy-2-(1h-pyrazol-1-yl)cyclobutyl]-5-methylpyridine-3-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 6-Chloro-N-(3-hydroxy-2-pyrazol-1-ylcyclobutyl)-5-methylpyridine-3-sulfonamide
    • AKOS034075050
    • Z2900721087
    • 2224370-82-3
    • 6-chloro-n-[3-hydroxy-2-(1h-pyrazol-1-yl)cyclobutyl]-5-methylpyridine-3-sulfonamide
    • EN300-26612692
    • 6-Chloro-n-[3-hydroxy-2-(1h-pyrazol-1-yl)cyclobutyl]-5-methylpyridine-3-sulfonamide
    • Inchi: 1S/C13H15ClN4O3S/c1-8-5-9(7-15-13(8)14)22(20,21)17-10-6-11(19)12(10)18-4-2-3-16-18/h2-5,7,10-12,17,19H,6H2,1H3
    • InChI Key: PNMCYQXLKXKFTJ-UHFFFAOYSA-N
    • SMILES: ClC1=C(C)C=C(C=N1)S(NC1CC(C1N1C=CC=N1)O)(=O)=O

Computed Properties

  • Exact Mass: 342.0553392g/mol
  • Monoisotopic Mass: 342.0553392g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 500
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 106Ų

6-Chloro-n-[3-hydroxy-2-(1h-pyrazol-1-yl)cyclobutyl]-5-methylpyridine-3-sulfonamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26612692-0.05g
6-chloro-N-[3-hydroxy-2-(1H-pyrazol-1-yl)cyclobutyl]-5-methylpyridine-3-sulfonamide
2224370-82-3 95.0%
0.05g
$212.0 2025-03-20

Additional information on 6-Chloro-n-[3-hydroxy-2-(1h-pyrazol-1-yl)cyclobutyl]-5-methylpyridine-3-sulfonamide

Comprehensive Overview of 6-Chloro-N-[3-hydroxy-2-(1H-pyrazol-1-yl)cyclobutyl]-5-methylpyridine-3-sulfonamide (CAS No. 2224370-82-3)

The compound 6-Chloro-N-[3-hydroxy-2-(1H-pyrazol-1-yl)cyclobutyl]-5-methylpyridine-3-sulfonamide (CAS No. 2224370-82-3) is a structurally unique molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its complex architecture, featuring a pyridine core, a cyclobutyl ring, and a pyrazole moiety, makes it a promising candidate for various applications. Researchers are particularly interested in its potential as a sulfonamide derivative, a class known for its diverse biological activities.

In recent years, the demand for novel heterocyclic compounds has surged, driven by the need for more efficient and selective therapeutic agents. The presence of both chloro and hydroxy substituents in this molecule enhances its reactivity and binding affinity, making it a subject of interest in drug discovery. Additionally, its sulfonamide group is often associated with antibacterial and enzyme inhibitory properties, aligning with current trends in combating antibiotic resistance.

From a synthetic chemistry perspective, the cyclobutyl ring in 6-Chloro-N-[3-hydroxy-2-(1H-pyrazol-1-yl)cyclobutyl]-5-methylpyridine-3-sulfonamide presents intriguing challenges and opportunities. Cyclobutanes are known for their strained geometry, which can impart unique conformational properties to the molecule. This strain often translates into enhanced biological activity, a feature highly sought after in medicinal chemistry. The incorporation of a pyrazole ring further diversifies its potential interactions, as pyrazoles are widely recognized for their role in kinase inhibition and other therapeutic mechanisms.

The pyridine-3-sulfonamide scaffold is another critical aspect of this compound. Sulfonamides have a long history in pharmacology, dating back to the first antibiotics. Modern applications extend to carbon anhydrase inhibitors, diuretics, and even anticancer agents. The specific substitution pattern in this molecule—particularly the 5-methyl and 6-chloro groups—could influence its selectivity and potency, making it a valuable target for structure-activity relationship (SAR) studies.

Environmental and green chemistry considerations are also relevant when discussing 6-Chloro-N-[3-hydroxy-2-(1H-pyrazol-1-yl)cyclobutyl]-5-methylpyridine-3-sulfonamide. As regulatory pressures increase, researchers are exploring sustainable synthesis routes for such complex molecules. The use of catalytic methods and biodegradable solvents in its production could enhance its appeal in industrial applications. This aligns with the growing consumer and regulatory focus on eco-friendly pharmaceuticals and agrochemicals.

In the context of computational chemistry, this compound offers a rich playground for molecular docking and quantitative structure-activity relationship (QSAR) modeling. The presence of multiple functional groups allows for diverse interactions with biological targets, which can be simulated to predict efficacy and toxicity. Such in silico approaches are increasingly popular in preclinical research, as they reduce the need for costly and time-consuming lab experiments.

Another area of interest is the compound’s potential in crop protection. Sulfonamide derivatives have shown promise as fungicides and herbicides, and the unique structure of this molecule could offer advantages in terms of specificity and environmental persistence. With global agriculture facing challenges from pesticide resistance and climate change, innovative solutions like this are in high demand.

Finally, the patent landscape surrounding 6-Chloro-N-[3-hydroxy-2-(1H-pyrazol-1-yl)cyclobutyl]-5-methylpyridine-3-sulfonamide is worth noting. As companies and academic institutions race to develop new intellectual property, this compound’s unique features could make it a focal point for exclusive licensing and collaborative research. Its CAS No. 2224370-82-3 serves as a critical identifier in these endeavors, ensuring precise referencing in scientific literature and regulatory filings.

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